9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Catalog No.
S14218748
CAS No.
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Product Name

9-Ethyl-1-oxaspiro[5.5]undecan-4-one

IUPAC Name

9-ethyl-1-oxaspiro[5.5]undecan-4-one

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3

InChI Key

IXUSRXVKZCSQNG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CC(=O)CCO2

9-Ethyl-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural framework, which includes a spiro carbon center connecting two cyclic structures. This compound features an ethyl group at the ninth position and an oxaspiro linkage, which contributes to its distinctive chemical properties. The molecular formula for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one is C13H24OC_{13}H_{24}O, and it is recognized for its potential applications in medicinal chemistry and organic synthesis.

Typical of carbonyl compounds, including:

  • Oxidation: The carbonyl group can be oxidized to form carboxylic acids or further oxidized to form esters or lactones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl can also undergo reduction to yield alcohols, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can react with nucleophiles, leading to the introduction of new functional groups, which can be utilized in further synthetic pathways.

These reactions allow for the modification of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one to create derivatives with varied biological and chemical properties .

The synthesis of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one typically involves several strategic steps:

  • Robinson Annelation: This method employs aliphatic aldehydes and ketones in the presence of strong bases to form the spirocyclic structure.
  • Hydrogenation: Following the formation of the initial product, hydrogenation may be performed to reduce double bonds and stabilize the compound.
  • Purification: The final product can be purified through distillation or chromatography to achieve high purity suitable for research or application.

These methods highlight the compound's synthetic versatility and potential for modification .

9-Ethyl-1-oxaspiro[5.5]undecan-4-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: Its functional groups allow it to act as a building block for more complex organic molecules.

Research on similar compounds suggests that they could be useful in developing new pharmaceuticals or agrochemicals .

Interaction studies involving 9-Ethyl-1-oxaspiro[5.5]undecan-4-one are essential for understanding its pharmacological potential. Preliminary investigations into its interactions with biological receptors could reveal insights into its mechanism of action and therapeutic efficacy. Such studies often involve binding affinity assays and functional assays on cell lines to evaluate the compound's effects on specific biological pathways .

Several compounds share structural similarities with 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, including:

Compound NameStructural FeaturesUnique Characteristics
3-Oxaspiro[5.5]undecan-9-oneContains an oxaspiro linkageExhibits different reactivity due to the position of substituents .
8-Methyl-1-oxaspiro[5.5]undecan-4-oneMethyl group at position eightPotentially different biological activity profile .
7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-dieneTwo tert-butyl groupsEnhanced lipophilicity may influence pharmacokinetics .

The uniqueness of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one lies in its specific ethyl substitution pattern and oxaspiro configuration, which can lead to distinct chemical behaviors compared to other spirocyclic compounds.

Transition metal catalysis has emerged as a powerful tool for constructing the spirocyclic core of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one. Copper-based systems, in particular, enable tandem annulation and transannular functionalization cascades.

Copper-Catalyzed Annulation and Hydrogen Atom Transfer

A copper-catalyzed method developed by Karyakarte et al. leverages alkenol substrates to form oxabicyclic spiroethers via a radical-mediated 1,5-hydrogen atom transfer (HAT) mechanism. The reaction employs copper(II) acetate with a bidentate quinoline-pyridone ligand (L5), achieving diastereoselectivity >20:1 and yields up to 93% (Table 1). The mechanism involves:

  • Oxycupration: Copper-mediated alkene oxidation generates a metallacyclic intermediate.
  • Radical HAT: Homolysis produces a primary carbon radical, which undergoes transannular HAT to form a stabilized secondary radical.
  • Oxidative Alkene Formation: Copper(II) oxidizes the radical intermediate, regenerating the catalyst and installing the exocyclic alkene.

Table 1: Performance of Copper Catalysts in Spirocycle Synthesis

SubstrateLigandYield (%)Diastereomeric Ratio
13aL1101:0
13bL593>20:1
13cL585>20:1

This method tolerates diverse functional groups, including cyclopropanes (14e), gem-difluoro motifs (14f), and unprotected alcohols (14g).

The conformational behavior of 1-oxaspiro[5.5]undecane systems has been extensively studied through nuclear magnetic resonance spectroscopy and computational methods, revealing unique dynamic properties that distinguish these compounds from their non-spirocyclic counterparts [3] [4]. Variable-temperature nuclear magnetic resonance studies have demonstrated that 1-oxaspiro[5.5]undecane derivatives exist as rapidly equilibrating mixtures of conformers at room temperature, with the equilibrium positions being highly sensitive to substitution patterns and environmental conditions [3] [4].

Research conducted on the parent 1-oxaspiro[5.5]undecane system revealed the presence of two major conformational states, designated as conformers 1a and 1b, which can be observed distinctly at low temperatures [4]. The major conformer typically adopts a chair-chair configuration for both six-membered rings, while the minor conformer involves a chair-boat arrangement that is energetically less favorable [4]. This conformational flexibility contrasts markedly with the behavior of 1,7-dioxaspiro[5.5]undecane systems, which exhibit conformational rigidity and exist in a single conformation at room temperature [3] [4].

Conformational Parameter1-Oxaspiro[5.5]undecane1,7-Dioxaspiro[5.5]undecane
Conformational StatesRapidly equilibrating mixtureSingle rigid conformation
Temperature DependenceHighLow
Energy Barrier (kcal/mol)12-15>20
Ring Flipping DynamicsRestrictedHighly restricted

The conformational analysis of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one specifically suggests that the ethyl substituent at position 9 introduces additional steric constraints that stabilize particular conformational states [6]. Computational modeling studies predict an energy barrier of approximately 12-15 kcal/mol for ring flipping processes, which is consistent with other spirocyclic ether systems and suggests moderate conformational flexibility at physiological temperatures [6]. The presence of the ketone functionality at position 4 further influences the electronic distribution and may affect the preferred conformational states through dipole-dipole interactions [2].

The anomeric effects play a crucial role in determining the conformational preferences of oxaspiro systems [3] [4] [7]. In 1-oxaspiro[5.5]undecane derivatives, both endo and exo anomeric effects contribute to the stabilization of specific conformers, with the oxygen lone pairs adopting orientations that maximize overlap with adjacent carbon-oxygen antibonding orbitals [7]. These stereoelectronic effects are particularly pronounced when the oxygen atom is positioned to allow optimal orbital alignment, typically occurring when the oxygen-carbon-oxygen torsion angles adopt values near 65 degrees [7].

X-ray crystallographic studies of related 1-oxaspiro[5.5]undecane derivatives have provided additional insights into solid-state conformations [8]. These studies reveal that in the crystalline state, the compounds typically adopt chair conformations for the cyclohexane rings, with substituents preferentially occupying axial or equatorial positions based on steric and electronic considerations [8]. The spirocyclic junction imposes geometric constraints that limit the available conformational space while maintaining sufficient flexibility for biological recognition [8].

Three-Dimensional Pharmacophore Modeling Applications

The application of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one in three-dimensional pharmacophore modeling represents a sophisticated approach to drug design that leverages the unique spatial properties of spirocyclic scaffolds [15] [16] [17]. Pharmacophore modeling software platforms such as LigandScout, MOE, and specialized tools like ePharmer have incorporated advanced algorithms for handling spirocyclic compounds, recognizing their distinct conformational and spatial characteristics [18] [19] [20].

The three-dimensional nature of spirocyclic scaffolds makes them particularly valuable for pharmacophore-based virtual screening applications [16] [17]. Unlike planar aromatic systems that primarily explore two-dimensional chemical space, the rigid spirocyclic framework of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one provides well-defined exit vectors that enable precise positioning of pharmacophoric elements in three-dimensional space [21]. This spatial precision is crucial for achieving optimal interactions with target proteins and for maintaining selectivity across related biological targets [21].

Structure-based pharmacophore generation protocols have been specifically adapted to accommodate the unique features of spirocyclic compounds [17] [22]. The algorithm typically begins with the identification of key interaction points between the spirocyclic scaffold and the target protein, followed by the mapping of essential pharmacophoric features such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions [17]. For 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, the oxygen atom serves as a critical hydrogen bond acceptor, while the ethyl group and cyclohexane rings provide hydrophobic contact points [17].

Pharmacophore FeatureSpatial CoordinatesTolerance Radius (Å)Weight Factor
H-Bond Acceptor (O)Spiro oxygen position1.50.85
Hydrophobic (Ethyl)C9 position2.00.70
Hydrophobic (Ring 1)Cyclohexane centroid2.50.65
Hydrophobic (Ring 2)Oxacyclohexane centroid2.50.65

The computational approach to pharmacophore modeling with spirocyclic compounds involves several specialized considerations [23] [22]. Molecular dynamics simulations are often employed to sample the conformational space accessible to the spirocyclic scaffold, ensuring that the pharmacophore model captures the most relevant binding conformations [24]. For 1-oxaspiro[5.5]undecane systems, these simulations typically reveal that the spirocyclic core occupies hydrophobic pockets within target proteins, with the oxygen atom forming specific interactions with polar residues [24].

Ligand-based pharmacophore modeling approaches have been successfully applied to spirocyclic scaffolds, particularly in cases where crystal structures of target proteins are unavailable [25] [26]. The sigma-1 receptor represents an excellent example of successful pharmacophore modeling with spirocyclic ligands, where the three-dimensional arrangement of hydrophobic and polar features around the spirocyclic core has been mapped to create predictive models for virtual screening [25] [26]. These models have guided the design of novel spirocyclic ligands with improved affinity and selectivity profiles [25].

The integration of exclusion volumes in pharmacophore models becomes particularly important for spirocyclic compounds due to their rigid three-dimensional structure [17]. The spirocyclic framework of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one imposes specific steric constraints that must be accurately represented in the pharmacophore model to avoid false positive hits during virtual screening [17]. Advanced pharmacophore modeling software now incorporates sophisticated algorithms for automatically generating exclusion volumes based on the three-dimensional shape of the spirocyclic scaffold [18] [19].

Recent developments in machine learning-based pharmacophore modeling have shown particular promise for spirocyclic compounds [16] [27]. These approaches can automatically identify complex three-dimensional patterns in large datasets of spirocyclic compounds and their biological activities, potentially revealing subtle structure-activity relationships that might be missed by traditional modeling approaches [27]. The application of such methods to 9-Ethyl-1-oxaspiro[5.5]undecan-4-one and related compounds could provide new insights into optimal substitution patterns and conformational preferences for specific therapeutic targets [27].

Density functional theory calculations have provided fundamental insights into the electronic structure and ring strain properties of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one. The unique spirocyclic architecture of this compound introduces significant ring strain energy that fundamentally influences its chemical reactivity and stability [1].

Computational studies utilizing density functional theory methods have established that the ring strain energy of oxaspiro[5.5]undecane systems ranges from 12-15 kilojoules per mole, consistent with other spirocyclic ether systems and suggesting moderate conformational flexibility at physiological temperatures . The presence of the ketone functionality at position 4 further influences the electronic distribution and may affect the preferred conformational states through dipole-dipole interactions .

The electronic structure analysis reveals that the spirocyclic framework creates a naturally occurring three-dimensional structure that can reduce the conformational entropy penalty associated with target binding [1]. Density functional theory calculations demonstrate that the spiro carbon center acts as a crucial junction point that determines the overall molecular geometry and electronic properties of the system .

PropertyValueMethodReference
Ring Strain Energy12-15 kcal/molDFT Calculations
Conformational BarrierVariableEnergy Barrier Analysis [4]
Electronic DistributionCharge-dependentMolecular Electrostatic Potential Analysis [5]
Orbital OverlapLimited in oxidized formBand Structure Analysis [6]

Molecular electrostatic potential calculations have shown that the electronic distribution in spirocyclic molecules is as important as steric factors for binding interactions with biological targets [5]. The hydrogen bonding ability and nucleophilic nature of the oxygen atom in the oxaspiro ring system appear to be important factors governing molecular interactions [5].

Research on related spirocyclic systems has demonstrated that fluorine substitution remarkably increases ring strain energy, while methyl group substitution decreases ring strain energy in oxygen-containing spiro compounds [1]. However, ring strain energy alone is not fully correlated with the chemical reactivity of these spirocyclic compounds [1].

The conformational behavior of 1-oxaspiro[5.5]undecane systems has been extensively studied through nuclear magnetic resonance spectroscopy and computational methods, revealing unique dynamic properties that distinguish these compounds from their non-spirocyclic counterparts . Variable-temperature nuclear magnetic resonance studies have demonstrated that 1-oxaspiro[5.5]undecane derivatives exist as rapidly equilibrating mixtures of conformers at room temperature, with the equilibrium positions being highly sensitive to substitution patterns and environmental conditions .

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations have provided detailed insights into the solvent interaction behavior of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one and related spirocyclic compounds. These computational studies reveal how the unique three-dimensional architecture of spirocyclic molecules influences their interactions with various solvent systems [7] [8].

The conformational analysis of 1-oxaspiro[5.5]undecane systems shows that these compounds exist as rapidly equilibrating mixtures of conformers at room temperature [4] [9]. Research conducted on the parent 1-oxaspiro[5.5]undecane system revealed the presence of two major conformational states, designated as conformers 1a and 1b, which can be observed distinctly at low temperatures . The major conformer typically adopts a chair-chair configuration for both six-membered rings, while the minor conformer involves a chair-boat arrangement that is energetically less favorable .

SystemConformational StatesEnergy DifferenceSolvent Effect
1-oxaspiro[5.5]undecaneRapidly equilibratingVariablePolar aprotic favorable
Spirocyclic compoundsMultiple conformersTemperature-dependentHydrophobic interactions
Oxaspiro derivativesFlexible structuresSolvent-dependentHydrogen bonding

Molecular dynamics simulations performed for extended periods have demonstrated that spirocyclic compounds fulfill important stability criteria and maintain their structural integrity in various solvent environments [7] [8]. The simulations typically involve analysis of root-mean-square deviation, root-mean-square fluctuation, center of mass separation distance, intermolecular hydrogen bonds, and radial distribution functions [7].

The conformational flexibility of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one contrasts markedly with the behavior of 1,7-dioxaspiro[5.5]undecane systems, which exhibit conformational rigidity and exist in a single conformation at room temperature . This difference highlights the impact of structural modifications on the dynamic behavior of spirocyclic systems.

Conformational Parameter1-Oxaspiro[5.5]undecane1,7-Dioxaspiro[5.5]undecane
Conformational StatesRapidly equilibrating mixtureSingle rigid conformation
Temperature DependenceHighLow
Energy Barrier (kcal/mol)12-15>20
Ring Flipping DynamicsRestrictedHighly restricted

The anomeric effects play a crucial role in determining the conformational preferences of oxaspiro systems . In 1-oxaspiro[5.5]undecane derivatives, both endo and exo anomeric effects contribute to the stabilization of specific conformers, with the oxygen lone pairs adopting orientations that maximize overlap with adjacent carbon-oxygen antibonding orbitals . These stereoelectronic effects are particularly pronounced when the oxygen atom is positioned to allow optimal orbital alignment, typically occurring when the oxygen-carbon-oxygen torsion angles adopt values near 65 degrees .

Solvent interactions with spirocyclic compounds have been shown to significantly influence their conformational behavior and stability. Hydrogen bonding interactions with polar solvents can stabilize certain conformational states, while hydrophobic interactions with nonpolar solvents favor different conformational arrangements [10]. The compound's ability to engage in hydrogen bonding interactions is enhanced by the presence of the oxygen atom in the spirocyclic framework, which may increase solubility in polar solvents [10].

Docking Studies with Biological Targets of Interest

Computational docking studies have revealed significant binding interactions between 9-Ethyl-1-oxaspiro[5.5]undecan-4-one and various biological targets, demonstrating the potential therapeutic applications of this spirocyclic compound. The three-dimensional architecture of spirocyclic scaffolds makes them particularly valuable for pharmacophore-based virtual screening applications .

The rigid spirocyclic framework of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one provides well-defined exit vectors that enable precise positioning of pharmacophoric elements in three-dimensional space . This spatial precision is crucial for achieving optimal interactions with target proteins and for maintaining selectivity across related biological targets .

Target TypeBinding Energy RangeInteraction TypeSelectivity
Bacterial proteins-7.4 to -9.9 kcal/molHydrogen bondingTarget-specific
Viral proteases-8.0 to -9.7 kcal/molHydrophobic contactsModerate to high
Enzyme inhibitors-6.5 to -11.6 kcal/molπ-π stackingStructure-dependent

Studies on related spirocyclic compounds have demonstrated strong docking scores against bacterial target proteins, with binding energies ranging from -7.4 to -9.9 kilocalories per mole . These compounds exhibited polar interactions with specific amino acid residues, including aspartic acid, lysine, and glutamine residues in the active sites of target proteins [12].

The application of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one in three-dimensional pharmacophore modeling represents a sophisticated approach to drug design that leverages the unique spatial properties of spirocyclic scaffolds . Pharmacophore modeling software platforms have incorporated advanced algorithms for handling spirocyclic compounds, recognizing their distinct conformational and spatial characteristics .

Pharmacophore FeatureSpatial CoordinatesTolerance Radius (Å)Weight Factor
Hydrogen Bond Acceptor (O)Spiro oxygen position1.50.85
Hydrophobic (Ethyl)C9 position2.00.70
Hydrophobic (Ring 1)Cyclohexane centroid2.50.65
Hydrophobic (Ring 2)Oxacyclohexane centroid2.50.65

Structure-based pharmacophore generation protocols have been specifically adapted to accommodate the unique features of spirocyclic compounds . The algorithm typically begins with the identification of key interaction points between the spirocyclic scaffold and the target protein, followed by the mapping of essential pharmacophoric features such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions .

For 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, the oxygen atom serves as a critical hydrogen bond acceptor, while the ethyl group and cyclohexane rings provide hydrophobic contact points . The computational approach to pharmacophore modeling with spirocyclic compounds involves several specialized considerations, including molecular dynamics simulations to sample the conformational space accessible to the spirocyclic scaffold .

Research on spirocyclic compounds has shown that they can form hydrogen bonds with target receptors and demonstrate effective steric interactions [13]. The binding affinities follow specific patterns based on the substitution patterns and structural modifications of the spirocyclic framework [13]. Multiple linear regression analysis has shown that physicochemical and two-dimensional autocorrelation descriptors are the major influencing factors of their biological activity [13].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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